3,4,5-trimethoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide
Description
This compound is a benzamide derivative featuring a triazolopyridine core linked via a propyl chain. The benzamide moiety is substituted with three methoxy groups at the 3-, 4-, and 5-positions, which may enhance solubility and modulate interactions with biological targets such as kinases or neurotransmitter receptors. The [1,2,4]triazolo[4,3-a]pyridine group is a heterocyclic scaffold known for its role in medicinal chemistry, particularly in kinase inhibition and anticancer applications.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-25-14-11-13(12-15(26-2)18(14)27-3)19(24)20-9-6-8-17-22-21-16-7-4-5-10-23(16)17/h4-5,7,10-12H,6,8-9H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGACKOKZKVTVAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCCC2=NN=C3N2C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide typically involves multiple steps:
Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group is synthesized through the methylation of hydroxybenzaldehyde.
Synthesis of the Triazolopyridine Moiety: The triazolopyridine ring is formed via a cyclization reaction involving appropriate precursors.
Coupling Reaction: The final step involves coupling the trimethoxyphenyl intermediate with the triazolopyridine moiety under specific conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions may target the triazolopyridine moiety.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
3,4,5-trimethoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, while the triazolopyridine moiety may interact with various enzymes and receptors. These interactions can lead to the modulation of cellular pathways, resulting in the compound’s pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Features and Modifications
Target Compound:
- Core : [1,2,4]Triazolo[4,3-a]pyridine
- Linker : Propyl chain
- Benzamide Substituents : 3,4,5-Trimethoxy groups
- Functional Groups : Amide bond for hydrogen bonding.
Analog 1: 3-(1,2,4-Triazolo[4,3-a]Pyridine-3-Ylethynyl)-4-Methyl-N-(4-((4-Methylpiperazin-1-Yl)Methyl)-3-Trifluoromethylphenyl)Benzamide (Patent Compound)
- Core : Similar triazolopyridine core but with an ethynyl linker instead of propyl .
- Benzamide Substituents : Methyl at position 4; trifluoromethyl and methylpiperazinyl groups on the phenyl ring.
- Pharmacological Relevance : Optimized for medical applications (likely kinase inhibition) via enhanced solubility from crystalline salt forms .
Analog 2: 4-[(6-{3-[(2,2-Dimethylpropyl)Carbamoyl]Phenyl}[1,2,4]Triazolo[1,5-a]Pyridin-2-Yl)Amino]-3-Methoxy-N-Methylbenzamide
- Core : [1,2,4]Triazolo[1,5-a]pyridine (positional isomer of the target compound’s core).
- Substituents : Methoxy group at position 3, methylbenzamide, and a bulky 2,2-dimethylpropyl carbamoyl group .
- Potential Impact: Altered binding affinity due to isomerism and steric effects.
Analog 3: N-Benzyl-3-{2-[(2-Methoxyphenyl)Amino][1,2,4]Triazolo[1,5-a]Pyridin-6-Yl}Benzamide
Pharmacological and Physicochemical Comparisons
Table 1: Key Differences and Implications
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
